1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea
Description
1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring dual thiophene moieties and a pyrazine core. The molecule comprises a central urea group (-NH-CO-NH-) bridging two distinct heterocyclic systems: a pyrazine ring substituted with a thiophen-2-yl group at the 3-position and a thiophen-2-ylmethyl group.
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c20-15(18-9-11-3-1-7-21-11)19-10-12-14(17-6-5-16-12)13-4-2-8-22-13/h1-8H,9-10H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQVXPJJTVNHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC2=NC=CN=C2C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thiophene ring and a pyrazine moiety, which are known to contribute to its biological properties. The molecular formula is , and it has a molecular weight of approximately 344.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₄OS |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea |
Synthesis Methods
The synthesis of 1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves several key steps:
- Formation of Pyrazine Ring : This is achieved through the condensation of appropriate precursors.
- Introduction of Thiophene Ring : A coupling reaction introduces the thiophene moiety.
- Urea Linkage Formation : The final product is formed by reacting an intermediate with an isocyanate.
Antimicrobial Activity
Research indicates that compounds containing thiophene and pyrazine rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that 1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea shows activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics.
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies indicate that the compound may induce apoptosis through the activation of caspase pathways.
The biological activity of 1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cell proliferation.
- Receptor Modulation : It could modulate receptor activities that are crucial for signaling pathways in cancer cells.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cellular damage may also contribute to its anticancer effects.
Case Studies and Research Findings
A series of studies have been conducted to further elucidate the biological activities and mechanisms of action:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound showed broad-spectrum antimicrobial activity, with a focus on their structural features influencing efficacy .
- Anticancer Activity Research : In a study featured in Cancer Letters, researchers found that compounds with similar structural motifs inhibited tumor growth in xenograft models, suggesting potential for therapeutic applications .
- Mechanistic Insights : Another research article highlighted the role of thiophene-containing compounds in modulating apoptosis in cancer cells, providing insights into their potential as chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea with structurally or functionally related urea derivatives:
Key Observations :
Structural Variations: Heterocyclic Core: The target compound’s pyrazine core distinguishes it from analogs with pyridine (e.g., compound29 ) or triazolo-pyridazine systems (e.g., ). Pyrazine’s electron-deficient nature may enhance binding to metal ions or polar protein pockets compared to pyridine-based analogs. In contrast, the target compound’s methylene (-CH₂-) linker offers greater rotational freedom, possibly affecting binding kinetics.
Biological Activity :
- Compound29 demonstrates direct RORγt inhibition (IC₅₀ ~100 nM), highlighting the importance of the oxazole-thiophene-urea scaffold in disrupting protein-DNA interactions. The target compound’s pyrazine-thiophene system may similarly engage hydrophobic pockets but requires empirical validation.
- Kinase inhibitors like 7n leverage chloro-CF₃ and pyridine-thio groups for enhanced solubility and target affinity, suggesting that the target compound’s lack of strong electron-withdrawing groups (e.g., CF₃) may limit potency against kinases like VEGFR2.
Physicochemical Properties :
- The target compound’s molecular weight (~380) aligns with Lipinski’s Rule of Five, favoring oral bioavailability. However, analogs with piperidine or pyridine-thio linkers (e.g., ) exhibit lower logP values, implying better aqueous solubility compared to the target’s thiophene-dominated hydrophobic profile.
Synthetic Accessibility :
- Urea formation via isocyanate-amine coupling () is a common route for such compounds. However, the pyrazine-thiophene substrate in the target compound may require multi-step synthesis (e.g., Suzuki-Miyaura coupling for thiophene introduction), increasing complexity compared to simpler triazole or pyridine analogs .
Research Findings and Data Gaps
- Biological Data: No direct activity data exist for the target compound. Prioritized assays include RORγt inhibition (cf. ) and kinase panel screening.
- Crystallographic Studies : Structural validation via Mercury CSD () or SHELX refinement () could elucidate packing patterns and hydrogen-bonding networks, aiding SAR optimization.
- Comparative Solubility : Computational modeling (e.g., logP, PSA) is needed to compare the target’s physicochemical profile with analogs like 7n .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
